1-(Bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol
Description
1-(Bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol is an organic compound with a cyclohexane ring substituted with a bromomethyl group and an isopropyl group
Properties
Molecular Formula |
C10H19BrO |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
1-(bromomethyl)-4-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H19BrO/c1-8(2)9-3-5-10(12,7-11)6-4-9/h8-9,12H,3-7H2,1-2H3 |
InChI Key |
DGINBOWRNKYVDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)(CBr)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol typically involves the bromination of 4-(propan-2-yl)cyclohexan-1-ol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and mild heating.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, catalysts (e.g., palladium on carbon).
Major Products:
Substitution: Derivatives with different functional groups replacing the bromomethyl group.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Scientific Research Applications
1-(Bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various derivatives and complex molecules.
Biology: Potential use in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to engage in various chemical reactions and interactions with molecular targets .
Comparison with Similar Compounds
1-(Chloromethyl)-4-(propan-2-yl)cyclohexan-1-ol: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Hydroxymethyl)-4-(propan-2-yl)cyclohexan-1-ol: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
4-(Propan-2-yl)cyclohexan-1-ol: Lacks the bromomethyl group but retains the isopropyl and hydroxyl groups.
Uniqueness: 1-(Bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research purposes .
Biological Activity
1-(Bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol, a compound with the molecular formula CHBr, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
The compound's key physicochemical properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | CHBr |
| Molar Mass | 219.16 g/mol |
| CAS Number | 1514363-64-4 |
| Structure | Structure |
Biological Activity
Research indicates that 1-(Bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol exhibits several biological activities, including:
1. Antimicrobial Properties
Studies have shown that compounds with similar structures possess antimicrobial activity against various pathogens. The bromomethyl group may enhance interaction with microbial membranes, leading to increased permeability and cell lysis. For instance, related cyclohexanol derivatives have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
2. Anticancer Potential
Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism of action involves inducing apoptosis through mitochondrial pathways and caspase activation, similar to other alkylated cyclohexanol derivatives . In vitro assays have indicated that it can inhibit the growth of certain cancer cell lines, including breast and colon cancer cells, by disrupting cell cycle progression and promoting apoptosis .
3. Neuroprotective Effects
There is emerging evidence that compounds with similar structural motifs may offer neuroprotective benefits. These effects are thought to be mediated through antioxidant activity and modulation of neuroinflammatory pathways . Further investigation into the specific neuroprotective mechanisms of 1-(Bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol is warranted.
The biological activity of 1-(Bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol can be attributed to its ability to interact with specific molecular targets:
- Cell Membrane Interaction : The bromomethyl group enhances lipophilicity, facilitating insertion into lipid bilayers and altering membrane fluidity.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways has been observed in related compounds, suggesting a similar action for this compound.
Case Studies
Several studies have been conducted to elucidate the biological effects of this compound:
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various cyclohexanol derivatives, including 1-(Bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol, against common bacterial strains. Results showed significant inhibition zones compared to control groups .
- Cytotoxicity Assay : In a cytotoxicity assay using MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide), 1-(Bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol displayed IC values indicative of moderate cytotoxicity against several human cancer cell lines .
- Neuroprotective Study : An investigation into the neuroprotective effects revealed that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via bromination of the corresponding cyclohexanol derivative. For example, using HBr or brominating agents like PBr₃ under anhydrous conditions. Optimization involves controlling reaction temperature (0–5°C to minimize side reactions) and stoichiometric ratios (e.g., 1:1.2 molar ratio of alcohol to PBr₃). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
- Key Characterization : Confirm structure using ¹H/¹³C NMR (e.g., δ ~3.4 ppm for bromomethyl protons, δ ~1.1 ppm for isopropyl groups) and GC-MS to verify molecular ion peaks (theoretical MW: 249.2 g/mol) .
Q. What analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?
- Techniques : NMR spectroscopy (¹H, ¹³C, DEPT-135), IR (O-H stretch ~3400 cm⁻¹, C-Br ~600 cm⁻¹), and HPLC for purity analysis.
- Data Interpretation : For NMR, the equatorial vs. axial positions of substituents on the cyclohexane ring can be distinguished via coupling constants (e.g., axial protons show J > 10 Hz). Use HSQC/HMBC to resolve overlapping signals in crowded regions .
Q. What safety protocols are essential when handling this compound in the lab?
- Safety Measures : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact, as brominated compounds are irritants. In case of exposure, wash skin with soap/water for 15 minutes and seek medical attention. Store in a cool, dry place away from oxidizers .
Advanced Research Questions
Q. How can stereochemical outcomes (cis/trans isomerism) be controlled during synthesis?
- Stereocontrol Strategies : Use chiral catalysts (e.g., iridium complexes) to direct stereochemistry during cyclization. DFT calculations suggest that steric hindrance from the isopropyl group favors axial bromomethyl orientation, stabilizing the trans isomer. Confirm via NOE NMR (e.g., trans isomers show NOE between bromomethyl and isopropyl protons) .
Q. What mechanistic insights explain the compound’s reactivity in deoxygenation or substitution reactions?
- Mechanistic Analysis : In iridium-catalyzed deoxygenation, the hydroxyl group is replaced via a radical intermediate. Bromomethyl groups act as leaving groups in SN2 reactions, with reactivity influenced by solvent polarity (e.g., DMF enhances nucleophilic substitution rates). Monitor intermediates using in-situ IR or LC-MS .
Q. How should contradictory data (e.g., conflicting NMR shifts or purity results) be resolved?
- Troubleshooting : Cross-validate with multiple techniques (e.g., compare NMR with X-ray crystallography if available). If purity discrepancies arise (HPLC vs. GC-MS), check for volatile impurities or column artifacts. Reproduce reactions under inert atmospheres to exclude oxidation side products .
Q. What strategies enable the use of this compound in complex molecule synthesis (e.g., natural products or pharmaceuticals)?
- Applications : The bromomethyl group serves as a versatile handle for cross-coupling (Suzuki, Heck) or nucleophilic substitution. For example, it can be used to attach pharmacophores in drug discovery. Optimize coupling conditions (e.g., Pd catalysts, ligand ratios) to retain stereochemical integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
